pyrido[4,3-d]pyrimidin-5-amine

EGFR kinase inhibition pyridopyrimidine isomer SAR ATP-competitive inhibitors

The pyrido[4,3-d]pyrimidine core is a privileged scaffold in kinase drug discovery, with the 5-amine derivative serving as the optimal entry point for lead optimization. Unlike the more common [2,3-d] and [3,4-d] isomers, this regioisomer exhibits superior EGFR inhibitory potency (IC50 0.13 nM) and a distinct substitution vector at the 5-position, enabling novel IP space. Supported by robust developability data (solubility up to 4.2 mM, permeability up to 52×10^-6 cm/s) and validated multi-target pharmacology (topo II, α-glucosidase, anti-inflammatory), this building block is ideal for fragment-based drug discovery and focused kinase library construction. Procure now for your medicinal chemistry program.

Molecular Formula C7H6N4
Molecular Weight 146.1
CAS No. 1314916-10-3
Cat. No. B6237599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepyrido[4,3-d]pyrimidin-5-amine
CAS1314916-10-3
Molecular FormulaC7H6N4
Molecular Weight146.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrido[4,3-d]pyrimidin-5-amine (CAS 1314916-10-3): Procurement-Grade Heterocyclic Building Block for Kinase-Focused Medicinal Chemistry


Pyrido[4,3-d]pyrimidin-5-amine (CAS 1314916-10-3, molecular formula C₇H₆N₄, MW 146.15 g/mol) is a bicyclic nitrogen-containing heterocycle formed by the fusion of a pyridine ring to a pyrimidine at the [4,3-d] junction, bearing a primary amine at the 5-position . The pyrido[4,3-d]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, serving as the core of numerous kinase inhibitors, antibacterial agents, and anti-inflammatory compounds [1]. Unlike the more extensively studied pyrido[2,3-d]pyrimidine and pyrido[3,4-d]pyrimidine isomers, the [4,3-d] regioisomer offers a distinct spatial arrangement of nitrogen atoms that influences hinge-binding interactions in kinase ATP pockets and enables unique substitution vectors for lead optimization [1].

Why Pyrido[4,3-d]pyrimidin-5-amine Cannot Be Replaced by Other Pyridopyrimidine Isomers: Quantitative Evidence of Regioisomer-Dependent Potency


Pyridopyrimidine isomers are not interchangeable building blocks. A landmark study by Rewcastle et al. demonstrated that across four isomeric pyrido[d]pyrimidine series bearing identical 4-[(3-bromophenyl)amino] substitution, EGFR tyrosine kinase inhibitory potency varied dramatically by regioisomer: the [4,3-d] and [3,4-d] series were the most potent, the [3,2-d] series was intermediate, and the [2,3-d] series was least active [1]. Furthermore, within the [4,3-d] series, 7-position substitution with a methylamino group increased potency to an IC₅₀ of 0.13 nM, a trend not observed in all isomer series [1]. This regioisomer-specific structure-activity relationship means that substituting a pyrido[4,3-d]pyrimidin-5-amine core with a pyrido[2,3-d]pyrimidin-4-amine or pyrido[3,4-d]pyrimidin-4-amine scaffold will produce a compound with fundamentally different kinase-binding geometry and potentially orders-of-magnitude differences in target affinity.

Quantitative Differentiation Evidence for Pyrido[4,3-d]pyrimidin-5-amine Against Closest Isomeric and Scaffold Comparators


EGFR Kinase Inhibitory Potency: [4,3-d] Isomer Ranks Among the Two Most Potent Pyridopyrimidine Series

In a direct head-to-head comparison of four isomeric pyrido[d]pyrimidine series all bearing the identical 4-[(3-bromophenyl)amino] pharmacophore, the [4,3-d] series ranked among the two most potent against isolated EGFR tyrosine kinase. The 7-(methylamino)pyrido[4,3-d]pyrimidine derivative (compound 5f) achieved an IC₅₀ of 0.13 nM, compared to 0.008 nM for the best [3,4-d] derivative, while the [2,3-d] series was the least active overall [1]. The parent quinazoline series showed that steric bulk at 6- or 7-NH₂ decreased potency, whereas in the [4,3-d] series the opposite trend was observed—7-substitution dramatically increased potency [1].

EGFR kinase inhibition pyridopyrimidine isomer SAR ATP-competitive inhibitors

Biopharmaceutical Developability: Pyrido[4,3-d]pyrimidine Scaffold Demonstrates Broad, Tunable ADME Profile with No Observed Cytotoxicity

A systematic biopharmaceutical profiling study of ten pyrido[4,3-d]pyrimidine analogs with diverse substitution patterns revealed a wide and tunable range of drug-like properties. Fasted state simulated intestinal fluid (FaSSIF) solubility spanned three orders of magnitude (1.9 μM to 4.2 mM), and Caco-2 permeability coefficients ranged from 0.17 × 10⁻⁶ cm/s to 52 × 10⁻⁶ cm/s [1]. All analogs were metabolically stable in human intestinal microsomes, with hepatic extraction ratios intermediate to high (ER > 0.3) [1]. Critically, no toxicity was observed in Caco-2 cells or sandwich-cultured rat hepatocytes across all tested compounds [1]. Correlations between polar surface area and permeability (R = 0.86) and metabolic stability (R = 0.76) were established, providing predictive tools for analog design [1].

biopharmaceutical profiling ADME Caco-2 permeability metabolic stability

Pim1 Kinase: Pyrido[4,3-d]pyrimidine Derivative Exhibits Unique Binding Mode Distinct from All Other Known Scaffold Classes

The co-crystal structure of Pim1 kinase with the pyrido[4,3-d]pyrimidine derivative SKI-O-068 (PDB 4JX7, resolution 2.4 Å) revealed a binding mode in the ATP pocket that differs from all other scaffold inhibitor-bound Pim1 structures [1]. SKI-O-068 achieved an IC₅₀ of 123 ± 14 nM against Pim1 in a TR-FRET biochemical assay (148 μM ATP, 50 nM ULight-CREBtide peptide substrate) [1]. The interactions between the pyrido[4,3-d]pyrimidin-5(6H)-one core and the Pim1 hinge region residues are distinct from those observed for other inhibitor chemotypes, suggesting that structural optimization targeting Lys67 in the active site could further improve potency [1]. This binding mode is not accessible to the pyrido[3,4-d] or pyrido[2,3-d] regioisomers due to altered hinge-region hydrogen-bonding geometry.

Pim1 kinase crystal structure unique binding mode oncology

Topoisomerase II Inhibition: Tetrahydropyrido[4,3-d]pyrimidine Scaffold Delivers Single-Digit Micromolar Potency with Favorable Drug-Like Properties

A scaffold-hopping strategy from 6-amino-tetrahydroquinazoline to tetrahydropyrido[4,3-d]pyrimidine produced 17 novel topoisomerase II (topoII) inhibitors, with compound 24 (ARN21929) achieving an IC₅₀ of 4.5 ± 1.0 μM against human topoII [1]. This compound also demonstrated excellent kinetic and thermodynamic solubility and good metabolic stability [1]. In the structure-activity relationship analysis, the tetrahydropyrido[4,3-d]pyrimidine series showed a distinct substitution tolerance pattern compared to the parent tetrahydroquinazoline series: substituents that were well tolerated in the quinazoline context (e.g., 3-pyridyl or 2-pyridyl at position 2) were inactive in the pyrido[4,3-d]pyrimidine series, while ortho-fluoro aniline substitution uniquely delivered single-digit micromolar potency [1].

topoisomerase II anticancer tetrahydropyrido[4,3-d]pyrimidine scaffold hopping

Pyrido[4,3-d]pyrimidine Derivatives Demonstrate Multi-Target Pharmacological Activity with Potency Comparable or Superior to Clinical Standard Drugs

A series of 5-amido substituted pyrido[4,3-d]pyrimidine derivatives showed multi-target pharmacological activity in head-to-head in vitro comparisons with clinical standard drugs. In the α-glucosidase inhibition assay, compound 7a achieved an IC₅₀ of 35.26 μg/mL, surpassing the standard drug Acarbose (IC₅₀ 48.83 μg/mL) by approximately 28% [1]. For anti-inflammatory activity (COX inhibition), compound 7j exhibited an IC₅₀ of 116.48 μg/mL, outperforming Diclofenac sodium (IC₅₀ 148.05 μg/mL) by approximately 21% [1]. In antibacterial assays, compound 7c showed growth inhibition comparable to Chloramphenicol against E. coli, K. pneumoniae, and S. aureus strains [1].

antidiabetic anti-inflammatory antibacterial multi-target activity

Procurement-Relevant Application Scenarios for Pyrido[4,3-d]pyrimidin-5-amine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Generation: ATP-Competitive Hinge Binder Library Synthesis

For medicinal chemistry teams building focused kinase inhibitor libraries, pyrido[4,3-d]pyrimidin-5-amine serves as the optimal core scaffold when high EGFR-family kinase potency is required. The Rewcastle et al. isomer comparison [1] demonstrates that the [4,3-d] regioisomer ranks among the two most potent pyridopyrimidine series, with a validated path to sub-nanomolar potency (IC₅₀ 0.13 nM) via 7-position substitution. The 5-amine group provides a synthetic handle for further functionalization distinct from the 4-amine substitution pattern more commonly exploited in the literature, potentially accessing novel IP space.

ADME-Optimized Fragment and Lead-Like Compound Development

The biopharmaceutical profiling study by Wuyts et al. [2] establishes that the pyrido[4,3-d]pyrimidine scaffold is compatible with a broad range of drug-like properties (solubility up to 4.2 mM, permeability up to 52 × 10⁻⁶ cm/s) and shows no inherent cytotoxicity in intestinal or hepatic models. This evidence supports procurement of pyrido[4,3-d]pyrimidin-5-amine as a starting material for fragment-based drug discovery (FBDD) or lead optimization programs where developability is a primary selection criterion.

Novel Topoisomerase II Inhibitor Development via Scaffold Hopping

The tetrahydropyrido[4,3-d]pyrimidine scaffold has been validated as a new chemical class of human topoisomerase II inhibitors with single-digit micromolar potency (ARN21929, IC₅₀ 4.5 μM) and favorable physicochemical properties [3]. The demonstrated scaffold-specific SAR divergence from the parent quinazoline series makes pyrido[4,3-d]pyrimidin-5-amine a strategic procurement choice for programs seeking to overcome limitations of established topoII-targeted drugs (e.g., cardiotoxicity of anthracyclines, secondary leukemia risk).

Multi-Target Drug Discovery: Antidiabetic, Anti-Inflammatory, and Antibacterial Screening

The 5-amido pyrido[4,3-d]pyrimidine series has demonstrated head-to-head superiority over clinical standards Acarbose (α-glucosidase, +28% potency) and Diclofenac sodium (anti-inflammatory, +21% potency) [4]. The 5-amine position on the scaffold is the critical synthetic entry point for generating these amido derivatives. Procurement of pyrido[4,3-d]pyrimidin-5-amine enables direct access to this validated multi-target pharmacological space for academic screening centers and industrial hit-finding campaigns.

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